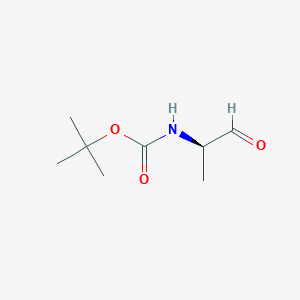
2-(4-羟基丁基)异吲哚啉-1,3-二酮
概述
描述
2-(4-Hydroxybutyl)isoindoline-1,3-dione (HIBD) is an organic compound that has been widely studied for its potential applications in the field of synthetic and medicinal chemistry. HIBD is a derivative of the isoindoline-1,3-dione (IID) family, which has been used in various scientific research applications, such as drug delivery, drug metabolism, and drug design. HIBD has been extensively studied for its unique chemical and physical properties, which make it an attractive target for medicinal and synthetic research.
科学研究应用
医药合成
异吲哚啉-1,3-二酮,包括2-(4-羟基丁基)异吲哚啉-1,3-二酮,因其在医药合成中的潜在用途而备受关注 . N-异吲哚啉-1,3-二酮衍生物的结构-活性关系和生物学性质正在研究中,旨在挖掘其作为治疗剂的潜力 .
除草剂
这些化合物也已用于合成除草剂 . 它们的独特化学结构和反应性使其适用于此应用。
着色剂和染料
异吲哚啉-1,3-二酮用于生产着色剂和染料 . 它们的芳香性以及1位和3位上的羰基的存在,使其具有颜色特性。
聚合物添加剂
这些化合物已作为聚合物添加剂得到应用 . 它们可以增强聚合物的性能,使其更适合于各种应用。
有机合成
异吲哚啉-1,3-二酮用于有机合成 . 它们参与各种合成策略以获得N-异吲哚啉-1,3-二酮衍生物。
光致变色材料
这些化合物在光致变色材料领域具有潜在的应用 . 它们对光做出反应并改变颜色的能力使其适用于此应用。
非甾体类镇痛药
异吲哚啉-1,3-二酮的新衍生物已被开发为非甾体类镇痛药 . 例如,2-(苯基(苯亚胺基)甲基)异吲哚啉-1,3-二酮表现出很高的镇痛活性,比参考药物美沙酮钠的活性高1.6倍 .
癌症研究
安全和危害
未来方向
Isoindoline derivatives, including “2-(4-Hydroxybutyl)isoindoline-1,3-dione”, have potential for use in chemical production and clinical medicine due to their complex and variable structures . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
作用机制
Target of Action
The primary target of 2-(4-Hydroxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Biochemical Pathways
The compound’s action on the dopamine receptor D2 suggests that it may affect the dopaminergic pathways in the brain . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which 2-(4-hydroxybutyl)isoindoline-1,3-dione belongs, have favorable pharmacokinetic parameters .
Result of Action
One study suggests that isoindolines can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that 2-(4-Hydroxybutyl)isoindoline-1,3-dione may have potential therapeutic
生化分析
Biochemical Properties
2-(4-Hydroxybutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Additionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific sites on the target biomolecules, leading to changes in their activity and function.
Cellular Effects
2-(4-Hydroxybutyl)isoindoline-1,3-dione affects various types of cells and cellular processes. It has been observed to induce apoptosis and necrosis in certain cancer cell lines, such as Raji cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D3 can alter signaling pathways related to neurotransmission . Additionally, its inhibition of β-amyloid aggregation can impact cellular processes involved in neurodegeneration .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Hydroxybutyl)isoindoline-1,3-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the dopamine receptor D3, modulating its activity and potentially exerting antipsychotic effects . Furthermore, it inhibits β-amyloid protein aggregation, which may involve interactions with specific sites on the amyloid proteins . These binding interactions lead to changes in the activity of the target biomolecules, resulting in the observed biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of 2-(4-Hydroxybutyl)isoindoline-1,3-dione vary with different dosages in animal models. For instance, in a study on its anticonvulsant activity, different dosages were tested in mice, and it was found that the compound exhibited significant anticonvulsant effects at specific doses . At higher doses, toxic or adverse effects were observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(4-Hydroxybutyl)isoindoline-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes metabolic transformations that can affect its activity and function . These metabolic pathways can influence the compound’s efficacy and safety, making it crucial to understand its metabolism for potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(4-Hydroxybutyl)isoindoline-1,3-dione within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its effectiveness and potential side effects. Understanding these transport and distribution mechanisms is vital for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Hydroxybutyl)isoindoline-1,3-dione affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall efficacy
属性
IUPAC Name |
2-(4-hydroxybutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCNQDIENYPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455835 | |
| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24697-70-9 | |
| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
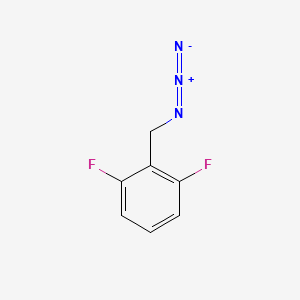
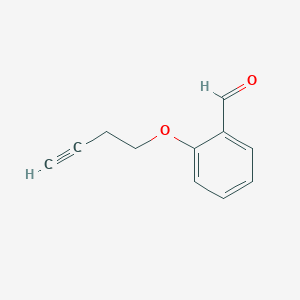

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)
![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
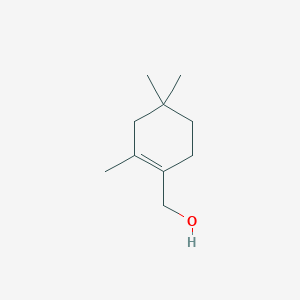

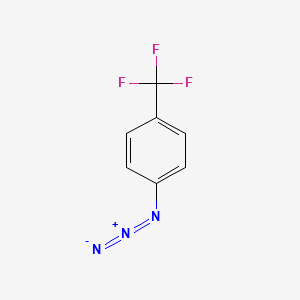
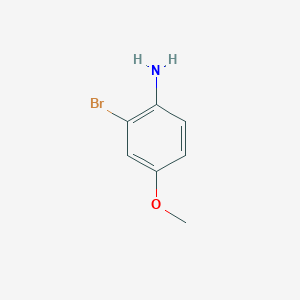
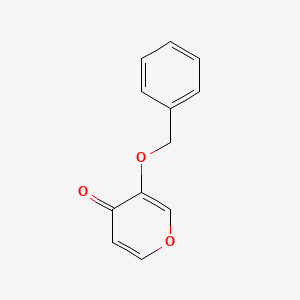


![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
